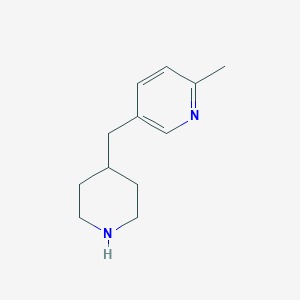
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is a heterocyclic compound with the molecular formula C8H15N3O. It is a derivative of pyrazole, characterized by the presence of three methyl groups at positions 1, 3, and 5 on the pyrazole ring, and an ethanamine group attached via an oxygen atom at position 4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .
科学研究应用
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine has several scientific research applications:
作用机制
The mechanism of action of 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but with a boronic acid group instead of an ethanamine group.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a propanoic acid group instead of an ethanamine group.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Features a carbaldehyde group instead of an ethanamine group.
Uniqueness
2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)oxy)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanamine group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6-8(12-5-4-9)7(2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI 键 |
DTUYQPWFGMQGBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
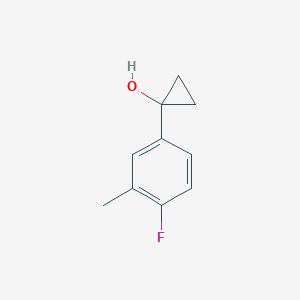
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
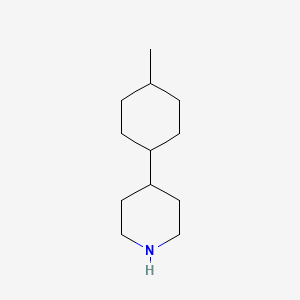
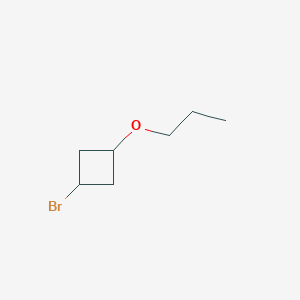


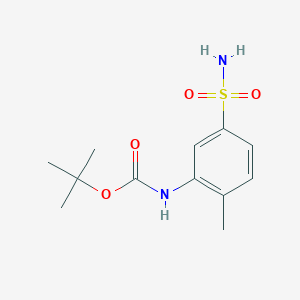
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
